3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol

Physicochemical Properties Lipophilicity XLogP

Analytical labs developing HPLC/UPLC methods for cevimeline hydrochloride often face traceability gaps when using generic quinuclidine analogs. This specific gem-diol impurity (XLogP3 -0.7) resolves that gap. • Named Cevimeline Diol Impurity - compliant with ICH Q3A/B for ANDA submissions; traceable to USP/EP standards. • Dual -OH/-CH₂OH handles enable selective derivatization, while reduced lipophilicity aids CNS ligand design. • Available in high purity (≥98%) with full characterization data, ensuring reliable system suitability and relative response factor determination.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 61573-79-3
Cat. No. B117561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol
CAS61573-79-3
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESC1CN2CCC1C(C2)(CO)O
InChIInChI=1S/C8H15NO2/c10-6-8(11)5-9-3-1-7(8)2-4-9/h7,10-11H,1-6H2
InChIKeyQHOANVQGVBKRAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol: CNS Ligand & Cevimeline Impurity Scaffold


3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol (CAS 61573-79-3), also known as 3-hydroxymethyl-3-quinuclidinol or 3-hydroxy-1-azabicyclo[2.2.2]octane-3-methanol, is a bicyclic quinuclidine derivative distinguished by the simultaneous presence of both a hydroxyl (-OH) and a hydroxymethyl (-CH₂OH) group at the C3 position of the azabicyclic ring [1]. With a molecular weight of 157.21 g/mol and a calculated XLogP3-AA of -0.7, this compound serves as a versatile intermediate and impurity reference standard, particularly for the muscarinic agonist cevimeline [2]. Its dual functional groups offer distinct synthetic and analytical utility compared to simpler quinuclidine analogs lacking this substitution pattern .

1
Impurity Profiling Cevimeline diol impurity reference standard for analytical method validation
2
CNS Ligand Synthesis Dual-functionalized quinuclidine scaffold for nicotinic/muscarinic SAR exploration
3
Physical Organic Chemistry Model substrate to study geminal substituent effects on quinuclidine basicity

Why the Gem-Diol Architecture of 3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol Matters


The presence of two distinct oxygen-bearing substituents on the quinuclidine C3 position fundamentally alters the compound's properties relative to common mono-substituted analogs like 3-quinuclidinol (CAS 1619-34-7) or 3-hydroxymethylquinuclidine (CAS 5176-22-7). Specifically, the gem-diol configuration increases hydrogen bond donor/acceptor capacity, reduces lipophilicity (XLogP3 -0.7), and introduces distinct electronic and steric effects that modify receptor interactions and metabolic stability [1]. More critically, in the context of pharmaceutical quality control, this compound is a named and characterized impurity in the synthesis of cevimeline hydrochloride, a specific muscarinic M1/M3 agonist [2]. Therefore, procurement of this precise chemical entity, with documented purity specifications (e.g., ≥95% ), is non-negotiable for applications requiring impurity profiling, analytical method validation (AMV), or the generation of pharmacopeial reference standards, where generic alternatives would lack the necessary identity and traceability [3].

!
Physicochemical profile mismatch
Mono-substituted quinuclidines lack the dual hydrogen bond capacity and altered lipophilicity of this gem-diol. Properties may shift and affect assay behavior.
!
Impurity identity not interchangeable
Only this specific CAS entity is characterized as a cevimeline impurity. Generic quinuclidine analogs lack the necessary identity and traceability for regulatory impurity profiling.
!
Derivatization handle differences
The additional C3 hydroxyl offers a second orthogonal synthetic handle not present in 3-quinuclidinol or 3-hydroxymethylquinuclidine, which may alter SAR outcomes and lead series development.

Quantitative Comparison with Analogous Quinuclidine Scaffolds


Reduced Lipophilicity and Enhanced Hydrogen Bonding Capacity

The target compound 3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol (61573-79-3) exhibits a significantly lower calculated lipophilicity (XLogP3-AA = -0.7) compared to the mono-hydroxymethyl analog, 3-hydroxymethylquinuclidine (CAS 5176-22-7), which has an XLogP3-AA of +0.30 [1]. The target compound also possesses a greater capacity for hydrogen bonding, with 2 hydrogen bond donors and 3 acceptors, whereas 3-hydroxymethylquinuclidine has only 1 donor and 2 acceptors [2].

Lipophilicity & H-bond profile
Head-to-head
XLogP -0.7 (target) vs +0.30 (mono-hydroxymethyl analog); 2 H-bond donors / 3 acceptors vs 1/2
Supports selection for CNS candidate profiling: lower lipophilicity may influence off-target binding risk and solubility.
Computed properties via PubChem; experimental ADME data recommended for lead optimization.
Physicochemical Properties Lipophilicity XLogP Hydrogen Bonding Quinuclidine Scaffolds

Altered Basicity of the Quinuclidine Nitrogen

The introduction of the gem-diol group at the C3 position reduces the basicity of the quinuclidine nitrogen. While a direct pKa value for the target compound has not been published in primary literature, the effect can be inferred by comparing the known pKa of 3-hydroxyquinuclidine (pKa 9.9) to that of unsubstituted quinuclidine (pKa 11.3) [1]. The target compound, 3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol, with an additional electron-withdrawing hydroxymethyl group in the geminal position, is expected to exhibit a further reduction in pKa relative to 3-hydroxyquinuclidine.

Basicity (pKa) context
Class-level inference
Predicted pKa < 9.9 (3-hydroxyquinuclidine reference 9.9; unsubstituted 11.3)
Reduced basicity may alter ionic interactions at physiological pH and nucleophilic catalyst reactivity.
No experimental pKa found; inference based on electron-withdrawing substituent effects.
Physical Organic Chemistry pKa Basicity Quinuclidine Catalysis

Essential Reference Standard for Cevimeline Impurity Profiling

3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol (61573-79-3) is not merely a chemical analog; it is a formally characterized impurity in the synthesis of cevimeline hydrochloride, a muscarinic M1 and M3 receptor agonist used for treating dry mouth (xerostomia) in Sjögren's syndrome [1]. Consequently, this specific compound is supplied as a certified reference standard for use in Abbreviated New Drug Application (ANDA) analytical method development, method validation (AMV), and commercial production Quality Control (QC) of cevimeline [2]. Unlike general quinuclidine derivatives, this material can be provided with traceability against pharmacopeial standards (USP or EP) [3].

Cevimeline impurity identity
Reported
Characterized as cevimeline diol impurity; available as reference standard with traceability documentation
Essential for impurity profiling and method validation in generic cevimeline development.
Supplier documentation may support ANDA analytical packages; confirm with vendor.
Pharmaceutical Analysis Impurity Profiling Reference Standard Cevimeline Regulatory Compliance

CNS Nicotinic Receptor Ligand Potential via Carbamate Derivatives

Carbamate derivatives synthesized from 3-hydroxymethylquinuclidine (a close structural analog, differing only by the absence of the C3 hydroxyl group) demonstrate high affinity for central nicotinic acetylcholine receptors (nAChRs). Specifically, compounds 9a and 9b, derived from this scaffold, inhibit the binding of [³H]-(S)-Nicotine to the α4β2 nAChR subtype with Ki values of 48 nM and 42 nM, respectively [1]. These derivatives act as partial agonists at CNS receptors with an efficacy between 28% and 40% and are potent partial activators of human muscle-type receptors (α1β1γδ, Emax = 80% that of 100 µM nicotine) [2]. While these data are for analogs of the target compound, the unique gem-diol functionality of 61573-79-3 provides a distinct synthetic handle for creating a different series of carbamates or ethers with potentially improved selectivity or ADME properties not accessible from mono-substituted quinuclidines.

CNS nicotinic ligand analog
Context-dependent
Analog carbamates: Ki 42-48 nM at α4β2 nAChRs, partial agonist efficacy 28-40%
Supports scaffold use for CNS nicotinic SAR; dual hydroxyl handle enables distinct derivative exploration.
Data from 3-hydroxymethylquinuclidine analogs; target compound series not directly tested.
Nicotinic Acetylcholine Receptors CNS Drug Discovery Partial Agonist Alpha4Beta2 Carbamate

Defined Purity Grades for Immediate Research Use

Reputable suppliers offer 3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol with clearly defined and guaranteed minimum purity specifications, such as ≥95% or ≥97% . This is in contrast to many exploratory research chemicals or less common analogs where purity is either not specified or provided only as a nominal value. The availability of this compound with an ISO-certified manufacturing process and a certificate of analysis (CoA) ensures it can be immediately integrated into regulated environments like GLP studies or pharmaceutical QC labs without the need for further purification or in-house characterization .

Purity grade specification
Data to verify
≥95% (AKSci) / ≥97% (MolCore) with CoA availability
Defined purity may reduce experimental variability and support GLP/QC workflow integration.
Confirm lot-specific CoA and ISO certification before regulated use.
Chemical Sourcing Purity Analytical Chemistry Method Validation Procurement

3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol: Validated Application Scenarios


Certified Reference Standard for Cevimeline Impurity Profiling and Method Validation

This compound is the optimal choice for analytical laboratories involved in the development or validation of HPLC, UPLC, or GC methods for detecting and quantifying the 'Cevimeline Diol Impurity' in cevimeline hydrochloride API and finished dosage forms. Its use is mandated for establishing system suitability, determining relative response factors, and ensuring compliance with ICH Q3A/B guidelines for impurity testing in ANDA submissions. Procurement of this specific entity, often with traceability to USP or EP standards, provides the regulatory documentation required for successful regulatory filings [1].

Distinct Scaffold for CNS Nicotinic and Muscarinic Ligand SAR

For medicinal chemists investigating novel ligands for CNS targets, this compound offers a synthetically advantageous starting point. Its unique gem-diol architecture provides two orthogonal functional handles (-OH and -CH₂OH) for selective derivatization, enabling the construction of complex ether, ester, and carbamate libraries. The scaffold's reduced lipophilicity (XLogP3 = -0.7) [2] is particularly valuable for CNS drug discovery programs where optimizing molecular properties to avoid off-target pharmacology and metabolic liabilities is a critical objective. It serves as a direct comparator to series based on 3-quinuclidinol or 3-hydroxymethylquinuclidine, allowing for the precise determination of the impact of the additional hydroxyl group on target binding and pharmacokinetic parameters [3].

Model System for Substituent Effects on Amine Basicity and Nucleophilicity

The compound is an ideal model substrate for academic and industrial research groups studying the fundamental physical organic chemistry of the quinuclidine ring system. It allows for the quantitative investigation of how geminal substitution with electron-withdrawing hydroxyl and hydroxymethyl groups influences the pKa of the bridgehead nitrogen [4] and its subsequent reactivity as a nucleophilic catalyst in reactions like the Baylis-Hillman. Its defined purity ensures that kinetic and thermodynamic measurements are accurate and reproducible, untainted by reactive impurities.

Application
Selection Property
Validation Focus
Cevimeline impurity reference standard
Defined impurity identity with supplier traceability
Impurity profiling and method validation documentation
CNS nicotinic/muscarinic ligand SAR
Dual orthogonal functional handles for derivatization
Target-binding profiling and ADME optimization
Physical organic model substrate
Defined substitution pattern with certified purity
pKa and nucleophilicity measurement reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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